molecular formula C10H8FNO B12095157 3-Cyclopropoxy-4-fluorobenzonitrile

3-Cyclopropoxy-4-fluorobenzonitrile

Cat. No.: B12095157
M. Wt: 177.17 g/mol
InChI Key: UMFZOFGDZHKEPY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-fluorobenzonitrile typically involves the reaction of 4-fluorobenzonitrile with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated by distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and various nucleophiles.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

Chemistry: 3-Cyclopropoxy-4-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is studied for its interactions with biological targets and its potential therapeutic effects .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes, thereby inhibiting their activity. The pathways involved can vary widely based on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-4-fluorobenzonitrile is unique due to the presence of both the cyclopropoxy and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful compound in various scientific research applications .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluorobenzonitrile

InChI

InChI=1S/C10H8FNO/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-5,8H,2-3H2

InChI Key

UMFZOFGDZHKEPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C#N)F

Origin of Product

United States

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